molecular formula C13H11BrN2O2 B8010034 N-(5-Bromopyridin-3-yl)-3-methoxybenzamide

N-(5-Bromopyridin-3-yl)-3-methoxybenzamide

Cat. No.: B8010034
M. Wt: 307.14 g/mol
InChI Key: HRDGYYZRPRHKDE-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)-3-methoxybenzamide is an organic compound that features a brominated pyridine ring and a methoxy-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)-3-methoxybenzamide typically involves the coupling of 5-bromopyridine-3-amine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound .

Scientific Research Applications

N-(5-Bromopyridin-3-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the methoxybenzamide group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromopyridin-3-yl)-3-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxybenzamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-18-12-4-2-3-9(5-12)13(17)16-11-6-10(14)7-15-8-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDGYYZRPRHKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromopyridin-3-amine (1.5 g, 8.67 mmol) was dissolved in dichloromethane (40 ml). Diisopropylethylamine (1.81 ml, 10.39 mmol) first and then a solution of 3-methoxybenzoyl chloride (1.18 ml, 8.66 mmol) in dichloromethane (25 ml) were added. After 1 h at room temperature the reaction mixture was diluted with ethyl acetate and washed with water and brine, dried over sodium sulphate, filtered and evaporated under reduced pressure to give 3.07 g (89% yield) of the title compound. Purity 77%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

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